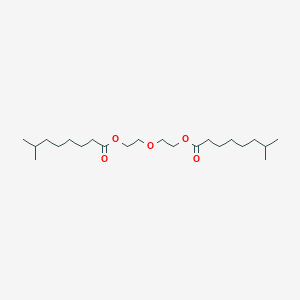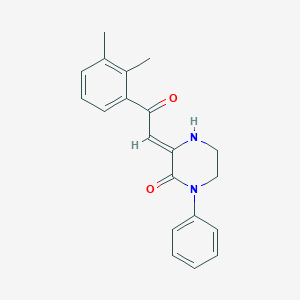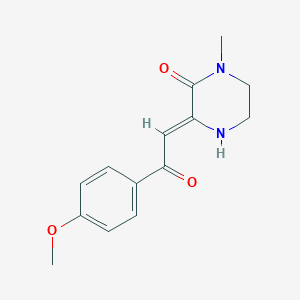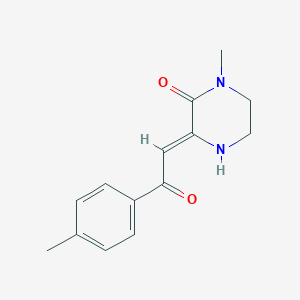
2,5-dibromo-N-(3-methoxypropyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dibromo-N-(3-methoxypropyl)benzenesulfonamide is a chemical compound that belongs to the family of sulfonamides. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, agriculture, and material science.
Wirkmechanismus
The mechanism of action of 2,5-dibromo-N-(3-methoxypropyl)benzenesulfonamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in various metabolic pathways. For example, it has been shown to inhibit the activity of dihydrofolate reductase, an enzyme involved in the synthesis of DNA and RNA. Additionally, it has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance.
Biochemical and Physiological Effects
Studies have shown that this compound can have significant biochemical and physiological effects. For example, it has been shown to cause a decrease in the intracellular concentration of folate, a vitamin that is essential for DNA and RNA synthesis. Additionally, it has been shown to cause a decrease in the intracellular pH, which can have significant effects on cellular metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,5-dibromo-N-(3-methoxypropyl)benzenesulfonamide in lab experiments is its high purity and yield. Additionally, it is relatively easy to synthesize and can be obtained from commercial sources. However, one limitation of using this compound is its potential toxicity. Studies have shown that it can cause significant damage to human cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2,5-dibromo-N-(3-methoxypropyl)benzenesulfonamide. One area of research is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Additionally, there is potential for further research into its potential applications in medicinal chemistry, agriculture, and material science. Finally, there is a need for more research into the mechanism of action of this compound, which can help to elucidate its potential uses and limitations.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method is relatively straightforward, and it has been shown to exhibit significant antimicrobial and anticancer activity. However, its potential toxicity can limit its use in certain experiments. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of 2,5-dibromo-N-(3-methoxypropyl)benzenesulfonamide involves the reaction of 2,5-dibromoaniline with 3-methoxypropylamine and benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted into the final product by the addition of hydrochloric acid. The yield of the product is typically high, and the purity can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
2,5-dibromo-N-(3-methoxypropyl)benzenesulfonamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant antimicrobial activity against a wide range of bacteria and fungi. Additionally, it has been shown to have potential as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. Other potential applications of this compound include its use as a herbicide, insecticide, and flame retardant.
Eigenschaften
Molekularformel |
C10H13Br2NO3S |
|---|---|
Molekulargewicht |
387.09 g/mol |
IUPAC-Name |
2,5-dibromo-N-(3-methoxypropyl)benzenesulfonamide |
InChI |
InChI=1S/C10H13Br2NO3S/c1-16-6-2-5-13-17(14,15)10-7-8(11)3-4-9(10)12/h3-4,7,13H,2,5-6H2,1H3 |
InChI-Schlüssel |
QYLDROCTAZWVGX-UHFFFAOYSA-N |
SMILES |
COCCCNS(=O)(=O)C1=C(C=CC(=C1)Br)Br |
Kanonische SMILES |
COCCCNS(=O)(=O)C1=C(C=CC(=C1)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B222917.png)
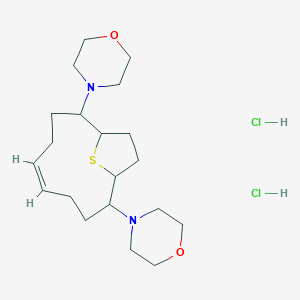
![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B222923.png)
